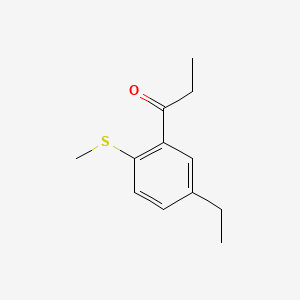
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopropane ring structure and the presence of both amine and ester functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor is reacted with the cyclopropane intermediate.
Esterification: The final step involves the esterification of the amine intermediate with ®-2-hydroxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohols or amides.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
In chemistry, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine and ester functional groups. Its chiral nature makes it valuable for studying stereoselective processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate
Uniqueness
The uniqueness of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both amine and ester functional groups, along with the difluorophenyl moiety, provides a versatile platform for various applications in research and industry.
属性
分子式 |
C17H17F2NO3 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC 名称 |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1 |
InChI 键 |
GUESUQPLVFMJIT-OVOOGNLCSA-N |
手性 SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
规范 SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


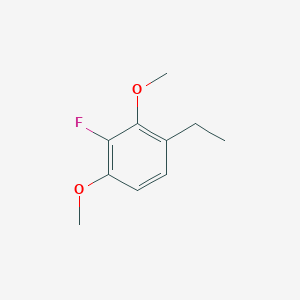
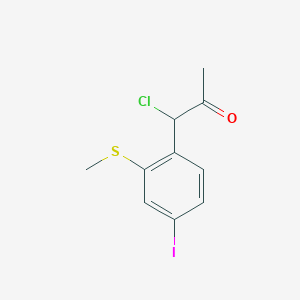
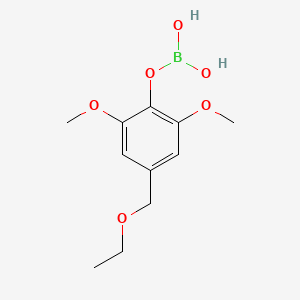

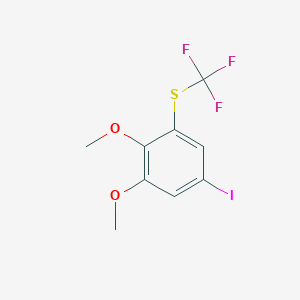
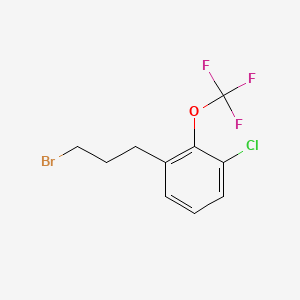
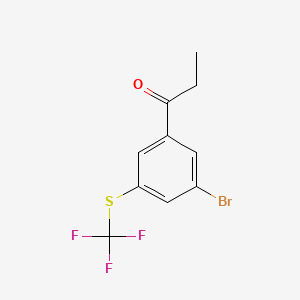
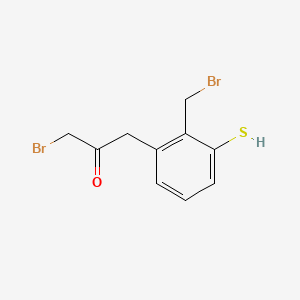
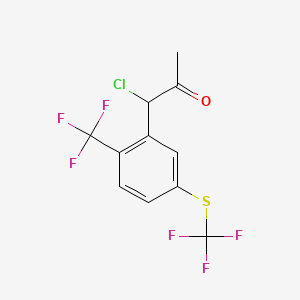
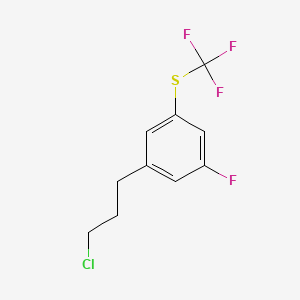


![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
